

4-Nitrophenylhydrazine hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrophenylhydrazine
hydrochloride

Cat. No.: B135005

[Get Quote](#)

An In-depth Technical Guide to **4-Nitrophenylhydrazine Hydrochloride**: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-nitrophenylhydrazine hydrochloride** (CAS No. 636-99-7), a crucial reagent in organic synthesis and analytical chemistry. The document details its chemical and physical properties, structure, synthesis, key reactions, and safety protocols, presenting quantitative data in structured tables and illustrating complex processes with clear diagrams.

Chemical Structure and Identification

4-Nitrophenylhydrazine hydrochloride is an organic compound belonging to the class of aromatic hydrazines.^[1] Its structure consists of a phenyl ring substituted with both a nitro group (-NO₂) and a hydrazine group (-NHNH₂), and it is supplied as a hydrochloride salt for improved stability and solubility.^[1] The electron-withdrawing nature of the para-positioned nitro group significantly influences the reactivity of the hydrazine moiety.

The IUPAC name for the compound is (4-nitrophenyl)hydrazine;hydrochloride.^[2]

Caption: Structure of **4-Nitrophenylhydrazine Hydrochloride**.

Physicochemical Properties

4-Nitrophenylhydrazine hydrochloride appears as a yellow to orange crystalline solid or powder.^{[1][3]} It is generally odorless or may have a faint characteristic odor.^[1] The compound's key physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	636-99-7	[1][2][4][5]
Molecular Formula	C ₆ H ₈ CIN ₃ O ₂	[1][2][4][5][6]
Molecular Weight	189.60 g/mol	[1][2][4][6]
Appearance	Yellow to orange crystalline powder/solid	[1][3]
Melting Point	>200 °C ^[3] ; 212 °C (decomposes) ^{[4][7]} ; 200-204 °C ^[8]	[3][4][7][8]
Solubility	Soluble in water and methanol.	[1][3]
Stability	Stable under normal temperatures and pressures. [4] Sensitive to light, air, and moisture. ^[9]	[4][9]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **4-nitrophenylhydrazine hydrochloride**.

¹H NMR Spectroscopy

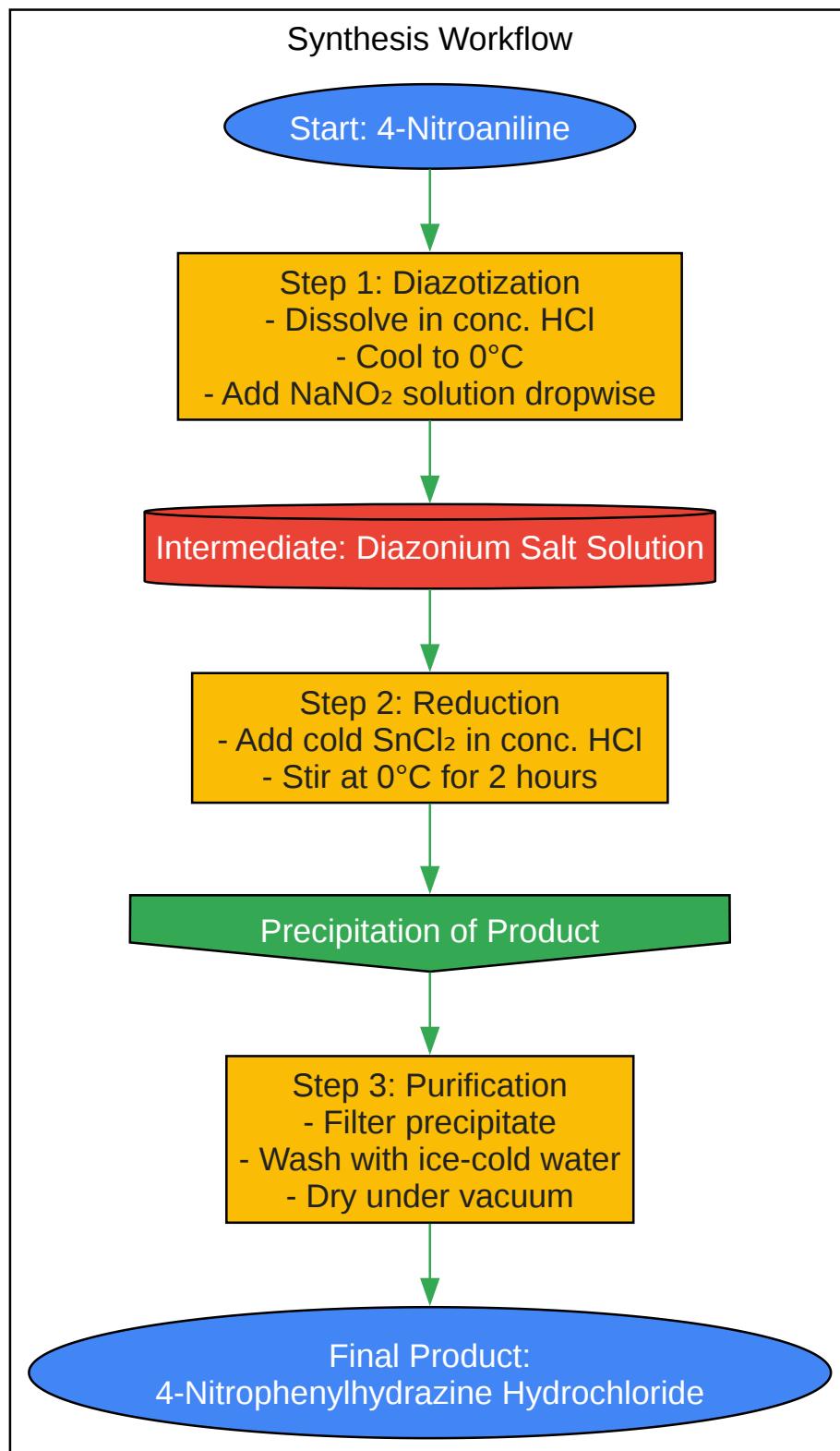
The proton NMR spectrum provides characteristic signals for the aromatic and hydrazine protons. A reported ¹H NMR spectrum in DMSO-d₆ shows the following peaks:

Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference
8.41	s	1H (NH)	[6]
7.98	d	2H (Aromatic protons ortho to $-NO_2$)	[6]
6.78	d	2H (Aromatic protons ortho to $-NHNH_2$)	[6]
4.49	s	2H (NH ₂)	[6]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. Data is available from the Coblenz Society collection, typically showing characteristic absorptions for N-H stretching (hydrazine), C-H stretching (aromatic), N=O stretching (nitro group), and C=C stretching (aromatic ring).[\[5\]](#)

Synthesis and Experimental Protocols

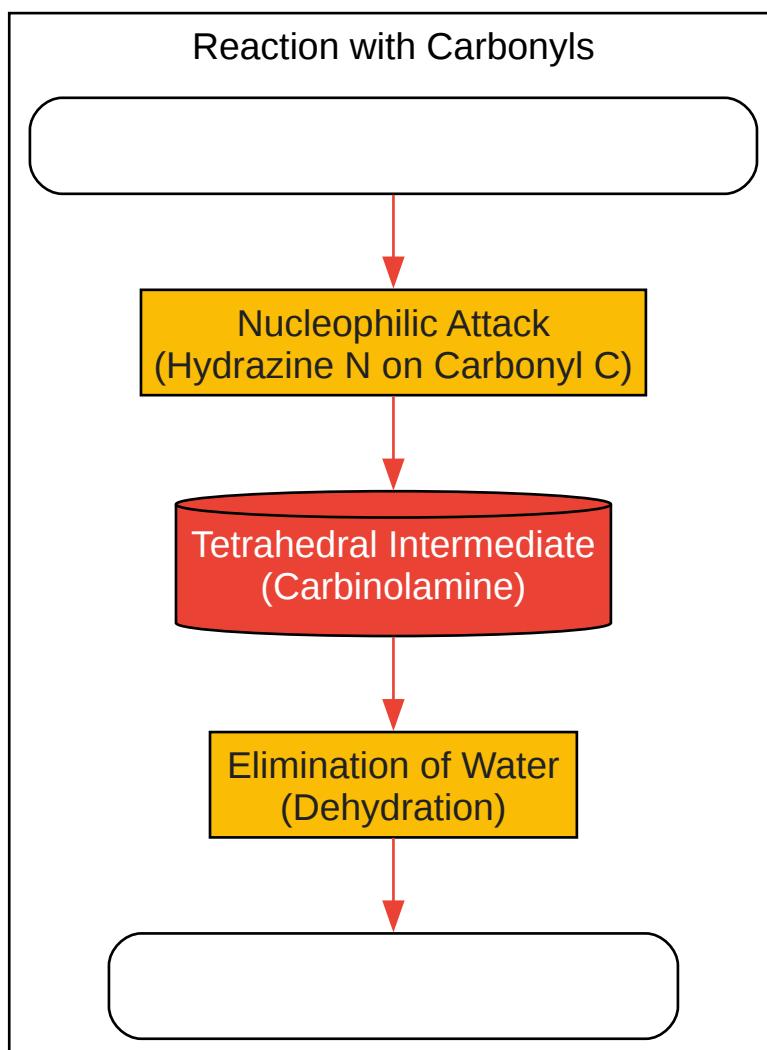

The most common laboratory synthesis of **4-nitrophenylhydrazine hydrochloride** involves a two-step process starting from 4-nitroaniline: diazotization followed by reduction.[\[10\]](#)

Synthesis from 4-Nitroaniline

Step 1: Diazotization of 4-Nitroaniline 4-nitroaniline is dissolved in concentrated hydrochloric acid and cooled to 0°C in an ice bath.[\[6\]](#)[\[11\]](#) A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature.[\[6\]](#)[\[11\]](#) This reaction converts the primary aromatic amine into a diazonium salt.

Step 2: Reduction of the Diazonium Salt A pre-cooled solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, is slowly added to the diazonium salt mixture.[\[6\]](#)[\[11\]](#) The reaction is stirred for a couple of hours at 0°C, during which the diazonium group is reduced to a hydrazine.[\[6\]](#) The product, **4-nitrophenylhydrazine hydrochloride**, precipitates as a yellow-orange solid.[\[6\]](#)

Step 3: Purification The precipitate is collected by filtration and washed thoroughly with ice-cold water until the filtrate is neutral.[6] The final product is then dried under a vacuum.[6]


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 4-nitrophenylhydrazine HCl.

Chemical Reactions and Applications

Reaction with Carbonyl Compounds

A primary application of 4-nitrophenylhydrazine is its reaction with aldehydes and ketones to form highly crystalline, colored derivatives known as 4-nitrophenylhydrazone.[10] This reaction is a classic example of nucleophilic addition-elimination. The resulting hydrazones are often used for the detection, quantification, and characterization of carbonyl compounds in analytical chemistry.[1]

[Click to download full resolution via product page](#)

Caption: Mechanism for 4-Nitrophenylhydrazone formation.

Intermediate in Organic Synthesis

4-Nitrophenylhydrazine hydrochloride is a valuable intermediate in the pharmaceutical industry for synthesizing various heterocyclic compounds.^[1] It is a key building block for preparing pyrazole and indole scaffolds, which are common core structures in many drug molecules.^[1] Its role as a potent condensation agent facilitates the formation of new carbon-nitrogen bonds, which is crucial for constructing complex molecular architectures. There is also research interest in its potential anticancer activity.^{[11][12]}

Safety and Handling

4-Nitrophenylhydrazine hydrochloride is considered a potentially hazardous chemical and must be handled with appropriate safety precautions.^[1]

- General Handling: Wash hands thoroughly after handling. Use in a well-ventilated area and minimize dust generation. Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.^{[4][13]}
- Personal Protective Equipment (PPE):
 - Eyes: Wear appropriate chemical safety goggles or eyeglasses as described by OSHA or European Standard EN166.^{[4][13]}
 - Skin: Wear suitable protective gloves and clothing to prevent skin exposure.^{[4][13]}
 - Respiratory: Use a NIOSH or EN 149 approved respirator when necessary.^[4]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents.^{[4][13]}
- First Aid:
 - Eyes: Flush with plenty of water for at least 15 minutes and seek immediate medical attention.^[4]

- Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4]
- Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical aid.[4][13]
- Ingestion: If the victim is conscious, give 2-4 cupfuls of milk or water. Do not give anything by mouth to an unconscious person. Get medical aid immediately.[4][13]
- Stability and Reactivity: The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[4] Thermal decomposition may produce irritating and toxic gases.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 4-Nitrophenylhydrazine hydrochloride | C6H8CIN3O2 | CID 5463401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-NITROPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 4. 4-Nitrophenylhydrazine hydrochloride (636-99-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 4-Nitrophenylhydrazine hydrochloride [webbook.nist.gov]
- 6. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Nitrophenylhydrazine | 100-16-3 [chemicalbook.com]
- 8. 4-Nitrophenylhydrazine Hydrochloride 99%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. labproinc.com [labproinc.com]
- 10. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]

- 11. 4-Nitrophenylhydrazine hydrochloride | 636-99-7 [chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [4-Nitrophenylhydrazine hydrochloride chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135005#4-nitrophenylhydrazine-hydrochloride-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com